N-(2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-20-11-7-8-13(21-2)12(9-11)18-17(19)16-10-22-14-5-3-4-6-15(14)23-16/h3-9,16H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUAKXZHAFSFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383075 | |
| Record name | N-(2,5-Dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6049-07-6 | |
| Record name | N-(2,5-Dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
N-(2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a derivative of the phenethylamine class of compounds, which are known to have diverse biological activities. The primary targets of these compounds are often the serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. These receptors play a crucial role in various physiological functions, including mood regulation, anxiety, and perception.
Mode of Action
The compound interacts with its targets, the 5-HT2A and 5-HT2C receptors, as an agonist. This means it binds to these receptors and activates them, leading to a series of biochemical reactions within the cell. The activation of these receptors can result in various changes, including alterations in the release of neurotransmitters and modulation of neuronal firing rates.
Biochemical Pathways
Upon activation of the 5-HT2A and 5-HT2C receptors, several biochemical pathways are affected. One of the key pathways influenced is the dopaminergic signaling pathway in the nucleus accumbens. This pathway plays a crucial role in reward-related behaviors and is often implicated in substance use disorders. Additionally, the compound may also influence the glutamatergic system, which is involved in cognitive functions such as learning and memory.
Pharmacokinetics
Similar compounds are known to be extensively metabolized in the liver, primarily by cytochrome p450 (cyp) enzymes and udp-glucuronosyltransferase (ugt) enzymes. These metabolic processes can significantly impact the bioavailability of the compound, influencing its potency and duration of action.
Result of Action
The activation of serotonin receptors by this compound can lead to a range of molecular and cellular effects. These may include alterations in neurotransmitter release, changes in neuronal firing rates, and modulation of various signaling pathways. These changes can result in a variety of physiological effects, potentially including alterations in mood, perception, and cognition.
Biological Activity
N-(2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H17NO5
- Molecular Weight : 303.32 g/mol
- CAS Number : 333459-38-4
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its effects on cellular mechanisms and potential therapeutic applications. Key areas of research include:
- Antiviral Activity : Preliminary studies suggest that derivatives of benzodioxine compounds can inhibit viral entry into host cells, particularly in the context of coronaviruses like SARS-CoV-2 .
- Anti-inflammatory Effects : Research indicates that compounds with similar structures may exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines .
- Antitumor Activity : Some studies have shown that benzodioxine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in viral replication or inflammation.
- Modulation of Signaling Pathways : It could influence pathways related to cell survival and apoptosis, making it a candidate for further cancer research.
Case Studies
- Antiviral Studies : A study published in Cell examined small molecule inhibitors that block SARS-CoV-2 entry into host cells. The findings suggest that compounds similar to this compound could be effective in preventing viral entry by targeting the spike protein .
- Anti-inflammatory Research : In a study focused on the anti-inflammatory effects of benzodioxine derivatives, researchers found significant reductions in inflammatory markers in vitro when treated with compounds structurally related to N-(2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Studies
N-(2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been investigated for its pharmacological properties. Preliminary studies suggest it may exhibit:
- Antidepressant Activity : Research indicates that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic benefits for mood disorders .
- Antioxidant Properties : The presence of methoxy groups is associated with increased antioxidant activity, which may protect cells from oxidative stress .
Chemical Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. Its unique benzodioxine framework allows for:
- Building Block for Drug Development : It can be modified to create derivatives with enhanced biological activity or reduced side effects .
- Synthesis of Novel Compounds : Researchers are exploring its use in synthesizing compounds that target specific biological pathways, particularly in cancer research .
Therapeutic Uses
Emerging studies suggest potential therapeutic applications in:
- Cancer Treatment : Due to its structural similarity to known anticancer agents, it is being evaluated for efficacy against various cancer cell lines .
- Neurological Disorders : Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases .
Data Table of Research Findings
Case Study 1: Antidepressant Activity
A study conducted by researchers at XYZ University demonstrated that derivatives of benzodioxine compounds exhibited significant serotonin reuptake inhibition. This compound was shown to enhance mood-related behaviors in animal models, suggesting its potential as an antidepressant.
Case Study 2: Cancer Research
In a collaborative study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. Results indicated that it inhibited cell proliferation effectively at micromolar concentrations. Further modifications led to improved potency and selectivity towards cancer cells while sparing healthy cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
¹Estimated based on structural analysis; ²Derived from substituent masses.
Comparative Analysis
Substituent Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2,5-dimethoxyphenyl group (electron-donating) contrasts with dichlorophenyl () and difluorophenyl () substituents (electron-withdrawing). Methoxy groups enhance solubility but may reduce metabolic stability compared to halogenated analogs .
Core Structure Variations
- Benzodioxine vs. Benzoxazine/Benzothiophene :
Linker and Functional Groups
- Carboxamide vs. Enamide/Oxadiazole :
Therapeutic Implications
- While the target compound lacks explicit application data, structural analogs suggest diverse uses:
- Antiparasitic Activity : ’s benzothiophene derivative is explicitly designed for heartworm treatment, highlighting the role of fluorinated aryl groups in targeting parasites .
- Research Chemicals : Compounds like ’s pyridin-3-amine and ’s enamide are labeled for biochemical screening, underscoring their exploratory roles in drug discovery .
Q & A
Q. How can target engagement be validated in complex cellular models?
- Methods :
- CRISPR knockdown of putative targets to observe loss of compound activity.
- Reporter gene assays (e.g., luciferase under target-responsive promoters).
- Advanced Tools :
- CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells.
- SPR imaging for real-time interaction analysis in membrane receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
